molecular formula C20H23FN4O2 B606338 Branebrutinib CAS No. 1912445-55-6

Branebrutinib

Cat. No. B606338
CAS RN: 1912445-55-6
M. Wt: 370.4284
InChI Key: VJPPLCNBDLZIFG-ZDUSSCGKSA-N
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Description

Branebrutinib (BMS-986195) is a potent, highly selective, oral, small-molecule, covalent inhibitor of Bruton’s Tyrosine Kinase (BTK) that has advanced into clinical studies . It is essential for B cell receptor (BCR) mediated signaling . It also plays a critical role in the downstream signaling pathways for the Fcγ receptor in monocytes, the Fcε receptor in granulocytes, and the RANK receptor in osteoclasts .


Synthesis Analysis

The invention of a commercial route to Branebrutinib involved leveraging high-throughput experimentation (HTE) coupled with a first-principles approach across the proposed synthetic route . This enabled the identification of a novel indolization reaction that rapidly generated high synthetic complexity .


Molecular Structure Analysis

In silico analysis of docking of Branebrutinib in the drug-binding pocket of P-gp has been conducted .


Chemical Reactions Analysis

The covalent, irreversible compounds presented in the study were evaluated in a human recombinant BTK enzyme assay to determine their intrinsic activity against BTK .


Physical And Chemical Properties Analysis

Branebrutinib is rapidly absorbed, with maximum plasma concentration occurring within 1 hour and a half-life of 1.2—1.7 hours, dropping to undetectable levels within 24 hours .

Scientific Research Applications

Cancer Treatment: Overcoming Multidrug Resistance

Branebrutinib has been studied for its potential to resensitize multidrug-resistant cancer cells to chemotherapeutic agents. The overexpression of P-glycoprotein (P-gp) in cancer cells often leads to multidrug resistance (MDR), reducing the effectiveness of chemotherapy. Branebrutinib, a Bruton’s tyrosine kinase (BTK) inhibitor, has shown the ability to reverse P-gp-mediated MDR at sub-toxic concentrations . This could represent a significant advancement in treating cancers that have become resistant to conventional therapies.

Safety and Hazards

Branebrutinib was well tolerated in clinical trials and adverse events were mild/moderate, except for 1 serious adverse event that led to discontinuation .

Future Directions

Rapid and high occupancy of BTK and the lack of notable safety findings support further clinical development of Branebrutinib . The development of BTK inhibitors is of great interest for pharmaceutical companies as well as academia .

properties

IUPAC Name

4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c1-4-6-16(26)24-13-7-5-8-25(10-13)19-15(21)9-14(20(22)27)18-17(19)11(2)12(3)23-18/h9,13,23H,5,7-8,10H2,1-3H3,(H2,22,27)(H,24,26)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPPLCNBDLZIFG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N[C@H]1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Branebrutinib

CAS RN

1912445-55-6
Record name Branebrutinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1912445556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Branebrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15347
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BRANEBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LBRZUYSHU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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